Gymnasterkoreaside B

Description

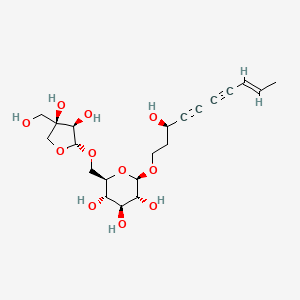

Gymnasterkoreaside B is a polyacetylene glucoside isolated from the roots of Gymnaster koraiensis, a plant traditionally used in East Asian medicine. It is characterized as a yellow oil with the molecular formula C₂₁H₃₀O₁₁, indicating a glycosylated structure with a polyacetylene backbone . These properties suggest that this compound may also participate in modulating immune responses or microbial growth, though further studies are needed to confirm its mechanisms.

Properties

Molecular Formula |

C21H30O11 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E,3R)-3-hydroxydec-8-en-4,6-diynoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H30O11/c1-2-3-4-5-6-7-13(23)8-9-29-19-17(26)16(25)15(24)14(32-19)10-30-20-18(27)21(28,11-22)12-31-20/h2-3,13-20,22-28H,8-12H2,1H3/b3-2+/t13-,14+,15+,16-,17+,18-,19+,20+,21+/m0/s1 |

InChI Key |

DUYBDGOVGTYZNZ-DOOOCGFBSA-N |

Isomeric SMILES |

C/C=C/C#CC#C[C@@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@](CO2)(CO)O)O)O)O)O)O |

Canonical SMILES |

CC=CC#CC#CC(CCOC1C(C(C(C(O1)COC2C(C(CO2)(CO)O)O)O)O)O)O |

Synonyms |

(3R)-8-decene-4,6-diyne-1,3-diol-1-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyraside gymnasterkoreaside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gymnaster koraiensis A

- Molecular Formula : C₁₇H₂₄O₃

- Source : Leaves of Gymnaster koraiensis .

- Structure : Lacks the glucoside moiety present in Gymnasterkoreaside B, instead featuring a simpler polyacetylene chain.

(3R)-8-Decene-4,6-diyne-1,3-diol 1-O-β-D-glucopyranoside

- Molecular Formula : C₁₆H₂₂O₇

- Source : Roots of Gymnaster koraiensis .

- Structure : Shares the glucoside group with this compound but has a shorter polyacetylene chain (C16 vs. C21).

- Key Difference : The shorter carbon backbone may reduce membrane interaction efficacy, a critical factor for antimicrobial action .

Comparison with Functionally Similar Compounds

Bidensyneoside A (Gymnasterkoreaside A)

- Molecular Formula: Not explicitly stated, but structurally analogous to compound 2 in .

- Source : Launaea capitata .

- Pharmacology : Demonstrates weaker anti-biofilm activity compared to its structural analog (compound 1). In Klebsiella pneumoniae assays, it failed to significantly reduce biofilm formation (78.95% biofilm retention vs. 42.1% for compound 1) .

- Key Difference : Variations in the polyacetylene chain or glycosylation pattern may explain reduced efficacy compared to this compound’s analogs.

Gymnemic Acid I

- Molecular Formula : C₄₃H₆₆O₁₄

- Source : Gymnema sylvestre .

- Pharmacology : Primarily a sweet-taste suppressor, functioning as a flavor modifier .

- Key Difference: Despite sharing a glycosylated structure, its large triterpenoid skeleton (vs. polyacetylene in this compound) results in distinct biological roles.

Data Table: Comparative Analysis of this compound and Analogous Compounds

| Compound | Molecular Formula | Source | Key Pharmacological Activity | Structural Feature |

|---|---|---|---|---|

| This compound | C₂₁H₃₀O₁₁ | G. koraiensis roots | Not explicitly stated | Polyacetylene + glucoside |

| Gymnaster koraiensis A | C₁₇H₂₄O₃ | G. koraiensis leaves | NFAT inhibition | Polyacetylene (no glycoside) |

| (3R)-8-Decene derivative | C₁₆H₂₂O₇ | G. koraiensis roots | Presumed antimicrobial | Shorter polyacetylene chain |

| Bidensyneoside A | Undisclosed | Launaea capitata | Weak anti-biofilm | Structural analog |

| Gymnemic Acid I | C₄₃H₆₆O₁₄ | Gymnema sylvestre | Flavor modification | Triterpenoid glycoside |

Research Findings and Implications

Structural Determinants of Activity :

- Glycosylation enhances solubility and bioavailability, as seen in this compound and its analogs .

- Polyacetylene chain length correlates with antimicrobial potency. Compound 1 (C14 chain) from Launaea capitata showed stronger anti-biofilm effects than Bidensyneoside A, likely due to optimal hydrophobic interactions with bacterial membranes .

Source-Dependent Variability: Compounds from G. koraiensis (e.g., this compound) may prioritize immunomodulation, while those from Launaea capitata target microbial pathways, reflecting evolutionary adaptations in host plants .

Gaps in Knowledge: this compound’s specific activities remain uncharacterized.

Q & A

Q. How should conflicting data on this compound’s cytotoxicity be addressed in publications?

- Methodological Answer : Clearly delineate experimental conditions (e.g., cell viability assay type, exposure duration) in the results. Discuss limitations (e.g., assay interference by compound autofluorescence) and propose follow-up studies (e.g., apoptosis markers). Use the discussion section to contextualize findings within existing literature .

Data Presentation and Peer Review

Q. What are best practices for presenting NMR spectral data of this compound in manuscripts?

Q. How can researchers avoid redundancy between tables/text in this compound studies?

- Methodological Answer : Use tables for comparative data (e.g., IC50 values across cell lines) and figures for mechanistic schematics. In the text, highlight trends and statistical significance without repeating tabulated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.